6-chloro-9H-purine-8-carboxylic acid
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Overview
Description
6-chloro-9H-purine-8-carboxylic acid is an organic compound that belongs to the purine family. It is a heterocyclic aromatic compound with a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9H-purine-8-carboxylic acid typically involves the chlorination of purine derivatives. One common method includes the reaction of 6-chloropurine with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 8-position . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to achieve the required purity levels. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, esters, and oxidized or reduced forms of the original compound .
Scientific Research Applications
6-chloro-9H-purine-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
6-chloro-9H-purine-8-carboxylic acid can be compared with other similar compounds, such as:
6-chloropurine: Lacks the carboxylic acid group at the 8-position, making it less versatile in certain chemical reactions.
8-methyl-9H-purine: Substitutes a methyl group at the 8-position instead of a carboxylic acid group, leading to different chemical properties and reactivity.
9H-purine-8-carboxylic acid:
The uniqueness of this compound lies in its combination of a chlorine atom at the 6-position and a carboxylic acid group at the 8-position, providing a unique set of chemical properties and reactivity that can be exploited in various research and industrial applications .
Properties
CAS No. |
1044770-57-1 |
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Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
6-chloro-7H-purine-8-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-2-4(9-1-8-3)11-5(10-2)6(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI Key |
DNCAWBLRBIPPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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